6-(4-Ethylphenoxy)hexane-1-thiol

Description

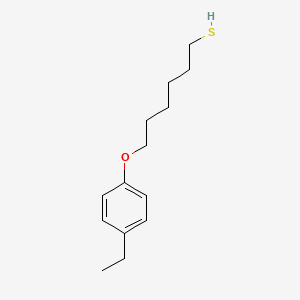

6-(4-Ethylphenoxy)hexane-1-thiol is a thiol-functionalized organic compound characterized by a hexane backbone substituted with a 4-ethylphenoxy group at the sixth carbon and a thiol (-SH) group at the first carbon. This structure confers unique physicochemical properties, including surface-binding capabilities (via the thiol group) and aromatic interactions (via the phenoxy moiety). It is primarily utilized in materials science for forming self-assembled monolayers (SAMs) on gold and other metal surfaces, enabling applications in molecular electronics, sensors, and catalysis .

Synthesis typically involves nucleophilic substitution reactions, where a brominated or halogenated hexane precursor reacts with 4-ethylphenol under basic conditions, followed by thiolation via mercaptan exchange or reduction of disulfide intermediates. For example, analogous compounds like 6-(9H-carbazol-9-yl)hexane-1-thiol are synthesized by reacting carbazole with dibromohexane, followed by thiol introduction .

Properties

IUPAC Name |

6-(4-ethylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-2-13-7-9-14(10-8-13)15-11-5-3-4-6-12-16/h7-10,16H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYZKOWGDSKNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenoxy)hexane-1-thiol typically involves the reaction of 4-ethylphenol with 1-bromohexane in the presence of a base to form 6-(4-ethylphenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenoxy)hexane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Reduction of the compound can lead to the formation of the corresponding thiolate.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides and bases are typically employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides are the major products.

Reduction: Thiolates are formed.

Substitution: Various substituted thiol derivatives can be obtained.

Scientific Research Applications

6-(4-Ethylphenoxy)hexane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenoxy)hexane-1-thiol involves the reactivity of its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 6-(4-Ethylphenoxy)hexane-1-thiol, emphasizing structural variations, applications, and research findings:

Key Research Findings

Photochromic vs. Non-Photochromic Thiols Azobenzene derivatives like (E)-6-(4-(phenyldiazenyl)phenoxy)hexane-1-thiol exhibit reversible light-induced structural changes, enabling dynamic control of SAM conductivity . In contrast, this compound lacks photoresponsiveness but offers stability in ambient conditions.

Electronic vs. Biocatalytic Applications Carbazole-modified thiols (e.g., 6-(9H-carbazol-9-yl)hexane-1-thiol) demonstrate superior electron transport in OLEDs due to carbazole’s planar aromatic structure . Conversely, S-(1R,3R)-chrysanthemoyl hexane-1-thiol is tailored for enzymatic synthesis of pyrethrins, leveraging its terpenoid moiety for substrate specificity in lipase-catalyzed reactions .

Solubility and Reactivity The methylsulfanyl group in 6-(4-Methylsulfanylphenoxy)hexane-1-thiol enhances solubility in ethanol and acetone compared to this compound, which is more hydrophobic due to the ethylphenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.